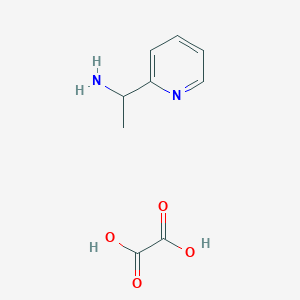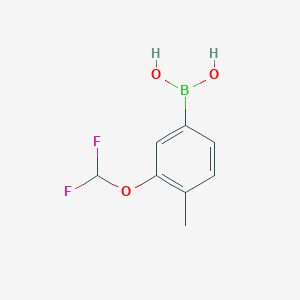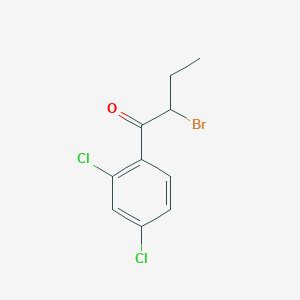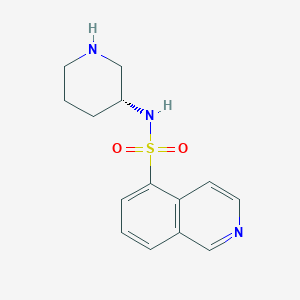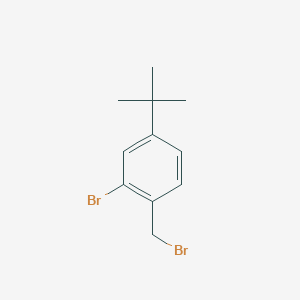
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Übersicht
Beschreibung
“2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” is a complex organic compound that contains bromine and tert-butyl groups attached to a benzene ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a benzene ring substituted with bromine and tert-butyl groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As a brominated organic compound, “2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” would be expected to undergo various substitution and elimination reactions . The bromine atoms make it a good candidate for nucleophilic substitution reactions, while the presence of β-hydrogens could allow for elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Brominated compounds tend to have higher densities and boiling points compared to their non-halogenated counterparts .Wissenschaftliche Forschungsanwendungen
Lithium-Bromine Exchange Reactions
- In organic chemistry, 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene plays a role in lithium-bromine exchange reactions. Studies have shown that the outcome of these reactions can significantly vary with changes in solvent composition. This compound has been used to explore the effects of different solvents on the efficiency and selectivity of lithium-bromine exchange reactions (Bailey, Luderer, & Jordan, 2006).
Preparation of Derivatives
- This compound is used as a precursor for the preparation of various chemical derivatives. For example, it has been utilized in the synthesis of 1,3-Di-tert-butylbenzene and its derivatives, illustrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).
Catalytic Applications in Fragrance Synthesis
- In the field of catalysis, this compound has been involved in the arylation of β-methallyl alcohol. This process is catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 and is applicable to the synthesis of valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Synthesis of Boronic Acids
- 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is also utilized in the synthesis of boronic acids, such as 4-Tert-butylphenylboronic acid, which have wide applications in organic synthesis and medicinal chemistry (He Quan-guo, 2007).
Development of Pincer Complexes
- In inorganic chemistry, it serves as a starting material for the development of pincer complexes. These complexes, in turn, have shown catalytic activity in reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-(bromomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZHAWZLQTEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669995 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
CAS RN |
246139-76-4 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)


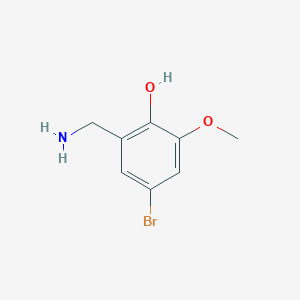
![6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine](/img/structure/B1499771.png)
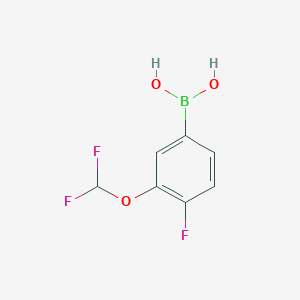
![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)
![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)
